molecular formula C4H6Cl2O2 B13128916 2-(Dichloromethyl)-1,3-dioxolane CAS No. 2612-35-3

2-(Dichloromethyl)-1,3-dioxolane

Cat. No.: B13128916
CAS No.: 2612-35-3
M. Wt: 156.99 g/mol
InChI Key: SSSGAAOTAXJXPM-UHFFFAOYSA-N
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Description

2-(Dichloromethyl)-1,3-dioxolane: is an organic compound characterized by a dioxolane ring substituted with a dichloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dichloromethyl)-1,3-dioxolane typically involves the reaction of formaldehyde with dichloromethane in the presence of a catalyst. One common method is the use of a Lewis acid catalyst such as titanium tetrachloride (TiCl4) to facilitate the formation of the dioxolane ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: 2-(Dichloromethyl)-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-(Dichloromethyl)-1,3-dioxolane involves its interaction with various molecular targets. The dichloromethyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates that participate in further chemical transformations. These intermediates can interact with enzymes, proteins, and other biomolecules, influencing biochemical pathways and cellular processes .

Properties

CAS No.

2612-35-3

Molecular Formula

C4H6Cl2O2

Molecular Weight

156.99 g/mol

IUPAC Name

2-(dichloromethyl)-1,3-dioxolane

InChI

InChI=1S/C4H6Cl2O2/c5-3(6)4-7-1-2-8-4/h3-4H,1-2H2

InChI Key

SSSGAAOTAXJXPM-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C(Cl)Cl

Origin of Product

United States

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